4-Chloro tideglusib-d7

Description

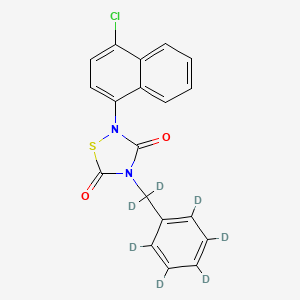

Tideglusib, the parent compound, is a glycogen synthase kinase-3β (GSK-3β) inhibitor initially studied for Alzheimer’s disease but later explored in Parkinsonian syndromes . The deuterated form, 4-Chloro Tideglusib-d7, retains the 4-chloro substituent on the phenyl ring, a critical structural feature influencing its pharmacological activity. Isotopic labeling with deuterium is typically employed to enhance metabolic stability or enable pharmacokinetic tracking in preclinical studies.

Properties

Molecular Formula |

C19H13ClN2O2S |

|---|---|

Molecular Weight |

375.9 g/mol |

IUPAC Name |

2-(4-chloronaphthalen-1-yl)-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2,4-thiadiazolidine-3,5-dione |

InChI |

InChI=1S/C19H13ClN2O2S/c20-16-10-11-17(15-9-5-4-8-14(15)16)22-18(23)21(19(24)25-22)12-13-6-2-1-3-7-13/h1-11H,12H2/i1D,2D,3D,6D,7D,12D2 |

InChI Key |

XIJFYOWNKGNDKR-JGVLJANSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro tideglusib-d7 involves the incorporation of deuterium atoms into the tideglusib molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the deuterated compound. Quality control measures are implemented to verify the incorporation of deuterium and the overall integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro tideglusib-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound.

Scientific Research Applications

4-Chloro tideglusib-d7 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactivity and stability.

Biology: Investigated for its role in modulating GSK-3 activity in cellular and molecular biology studies.

Medicine: Explored for its potential therapeutic effects in diseases such as Alzheimer’s disease, progressive supranuclear palsy, and amyotrophic lateral sclerosis

Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

4-Chloro tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition prevents the phosphorylation of downstream targets, leading to alterations in various cellular signaling pathways. The compound’s mechanism of action involves binding to the active site of GSK-3, thereby blocking its activity and modulating processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Table 1: Anti-inflammatory Activity of Chloro-Substituted Pyrazolyl Urea Derivatives

| Substituent Position | Anti-inflammatory Activity (% Inhibition) | p38α MAPK Activity |

|---|---|---|

| 4-Chloro (3c) | 80.93% | High |

| 3-Chloro (3b) | 78.06% | Moderate |

| 2-Chloro (3a) | 76.19% | Low |

Substituent Type Effects: Chloro vs. Methyl, Bromo, and Methoxy Groups

In synthetic cathinones, the 4-chloro substituent (e.g., 4-CMC) exhibits neurochemical effects comparable to 4-methyl analogs (e.g., mephedrone), likely due to similar steric bulk and lipophilicity . However, larger 4-position substituents (e.g., bromo, methoxy) shift transporter inhibition selectivity, reducing dopamine transporter (DAT) affinity while enhancing serotonin transporter (SERT) potency . Although these findings pertain to cathinones, they highlight broader principles:

- Chloro vs. Methyl : Both enhance DAT/SERT activity, but chloro substituents may confer greater metabolic stability.

- Chloro vs. Bromo/Methoxy : Larger substituents reduce abuse liability but may compromise blood-brain barrier penetration.

Table 2: Pharmacological Effects of 4-Position Substitutions in Synthetic Cathinones

| Substituent | DAT Affinity | SERT Affinity | NET Affinity | Abuse Liability |

|---|---|---|---|---|

| 4-Chloro | High | Moderate | Low | High |

| 4-Methyl | High | Moderate | Low | High |

| 4-Bromo | Moderate | High | Moderate | Moderate |

| 4-Methoxy | Low | High | High | Low |

Adapted from

Biological Activity

4-Chloro tideglusib-d7 is a deuterium-labeled derivative of tideglusib, a compound recognized for its role as a selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various cellular processes, including metabolism, cell differentiation, and neurodegenerative diseases. The introduction of deuterium enhances the stability and pharmacokinetic properties of the compound, making it a valuable tool in both research and therapeutic applications.

This compound functions primarily by inhibiting GSK-3 activity. GSK-3 is known to regulate numerous signaling pathways, including those involved in insulin signaling and the Wnt pathway. By inhibiting this kinase, this compound can modulate these pathways, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and type 2 diabetes.

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Neuroprotection : In models of neurodegeneration, this compound has demonstrated protective effects on neuronal cells by reducing tau phosphorylation and amyloid-beta toxicity, which are hallmarks of Alzheimer's disease .

- Metabolic Regulation : The compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, suggesting a potential role in managing metabolic disorders .

Case Studies

-

Alzheimer's Disease Model :

- Objective : To assess the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's.

- Findings : Mice treated with this compound exhibited reduced levels of phosphorylated tau and improved cognitive function compared to untreated controls. This suggests that the compound may mitigate some pathological features associated with Alzheimer's disease.

-

Diabetes Study :

- Objective : To evaluate the impact of this compound on glucose metabolism.

- Findings : In vitro studies showed that treatment with the compound enhanced insulin-stimulated glucose uptake in adipocytes. This effect was associated with increased GLUT4 translocation to the cell membrane.

Comparative Analysis

The following table compares this compound with other GSK-3 inhibitors:

| Compound Name | Structure Type | Selectivity for GSK-3 | Biological Activity |

|---|---|---|---|

| This compound | Deuterated derivative | High | Neuroprotective, enhances insulin sensitivity |

| Tideglusib | Non-deuterated | High | Neuroprotective |

| Lithium | Small molecule | Moderate | Mood stabilization; less specific |

| AR-A014418 | Small molecule | High | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-Chloro tideglusib-d7 in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key parameters include:

- Column : Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particle size).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantification : Use deuterated internal standards (e.g., tideglusib-d7) to correct for matrix effects .

Q. How can researchers address solubility challenges of this compound in aqueous buffers for in vitro assays?

- Methodological Answer :

- Solubilization Agents : Use co-solvents like dimethyl sulfoxide (DMSO, ≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without inducing cytotoxicity.

- Buffer Optimization : Adjust pH to 6.5–7.4 to mimic physiological conditions. Pre-saturate buffers with the compound via sonication (30 min at 37°C) .

- Validation : Confirm solubility via dynamic light scattering (DLS) and monitor aggregation using UV-Vis spectroscopy (λ = 280 nm) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro kinase inhibition data and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate data on plasma protein binding (e.g., >95% albumin binding) and tissue penetration (e.g., brain-to-plasma ratio ≤0.2) to refine dosing regimens.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify confounding targets (e.g., GSK-3β vs. CDK5).

- Metabolite Interference : Use LC-MS/MS to quantify active metabolites (e.g., desmethyl derivatives) in plasma and correlate with efficacy .

Q. How should researchers design studies to validate the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Thermal Stress : 40°C for 14 days.

- Hydrolytic Stress : pH 3.0 and 10.0 buffers at 25°C.

- Photolytic Stress : UV light (320–400 nm) for 48 hours.

- Analytical Monitoring : Use LC-MS to track degradation products (e.g., chloride elimination products).

- Storage Recommendations : Lyophilized form at -80°C (stable for >12 months); reconstituted in DMSO at -20°C (≤1 month) .

Q. What approaches mitigate batch-to-batch variability in this compound synthesis for reproducible preclinical studies?

- Methodological Answer :

- Quality Control (QC) Protocols :

- Purity : ≥98% by HPLC (210 nm).

- Isotopic Enrichment : Confirm deuterium incorporation (>99% d7) via high-resolution MS.

- Process Optimization : Use flow chemistry to standardize reaction parameters (e.g., temperature, residence time) for intermediates like 4-chlorobenzaldehyde derivatives .

Data Interpretation and Validation

Q. How can researchers differentiate artifacts from true biological effects when assessing this compound’s impact on mitochondrial function?

- Methodological Answer :

- Control Experiments : Include:

- Vehicle Controls : DMSO at matching concentrations.

- Respiration Inhibitors : Oligomycin (ATP synthase) and FCCP (uncoupler) to validate assay sensitivity.

- Orthogonal Assays : Cross-validate using Seahorse XF Analyzer (extracellular flux) and JC-1 staining (membrane potential).

- Statistical Thresholds : Apply Benjamini-Hochberg correction for false discovery rate (FDR <5%) in high-throughput screens .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in heterogeneous cell populations?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- Heterogeneity Adjustment : Apply mixed-effects models to account for intra-population variability (e.g., Bayesian hierarchical models).

- Sensitivity Analysis : Use Monte Carlo simulations to assess robustness to outlier removal .

Ethical and Reproducibility Considerations

Q. How should researchers preemptively address potential biases in this compound’s neuroprotective efficacy studies?

- Methodological Answer :

- Blinding : Implement double-blinded dosing and outcome assessment in animal studies.

- Power Analysis : Calculate sample sizes (e.g., n ≥ 8/group) to achieve 80% power (α = 0.05).

- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework (OSF) to mitigate HARKing (Hypothesizing After Results are Known) .

Q. What steps ensure reproducibility when adapting literature protocols for this compound’s metabolic pathway analysis?

- Methodological Answer :

- Reagent Sourcing : Use ATCC-certified cell lines and commercially validated inhibitors (e.g., CAS numbers provided).

- Data Transparency : Publish raw NMR/MS spectra and cell culture conditions (e.g., passage number, serum lot) in supplementary materials.

- Independent Replication : Collaborate with third-party labs to validate key findings (e.g., CYP3A4-mediated metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.